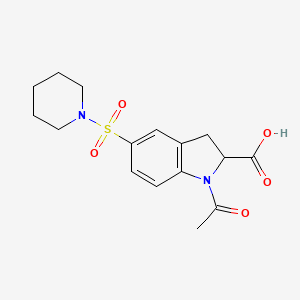

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid involves multiple steps, typically starting with the formation of the indoline core. Common synthetic routes include:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus.

Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.

For the specific synthesis of this compound, the following steps are generally involved:

Formation of the Indoline Core: This can be achieved through the reduction of indole derivatives or via cyclization reactions.

Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the indoline core using reagents like piperidine and sulfonyl chlorides.

Acetylation: The final step is the acetylation of the indoline derivative to introduce the acetyl group at the desired position.

Industrial production methods often involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, using reagents like alkoxides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Blocks in Organic Synthesis

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to be used in various organic reactions, including nucleophilic substitutions and coupling reactions.

Reagent in Organic Reactions

The compound acts as a reagent in several organic reactions. It can undergo oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry. For example:

- Oxidation : Can be oxidized using potassium permanganate to yield corresponding oxidized products.

- Reduction : Reduction can be performed using metal hydrides to modify specific functional groups.

- Substitution : Nucleophilic substitution at the sulfonyl or acetyl groups is possible with appropriate reagents.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activity. Studies have shown promising results in inhibiting the growth of various bacterial strains and viruses, warranting further investigation into its mechanisms of action.

Anticancer Research

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The indoline core facilitates binding to biological receptors involved in cell proliferation and survival.

Medical Applications

Therapeutic Agent Development

Ongoing research aims to evaluate the therapeutic potential of this compound for treating various diseases. Its structural features may allow it to interact with target proteins and enzymes effectively, making it a candidate for drug development against conditions like cancer and infectious diseases.

Industrial Applications

Materials Development

In the industrial sector, this compound is utilized in developing new materials. Its unique chemical properties make it suitable for synthesizing pharmaceuticals and agrochemicals. The compound's stability and reactivity are advantageous for formulating new products in these industries .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial colony counts when treated with varying concentrations of the compound, highlighting its potential as an antibacterial agent.

Case Study 2: Anticancer Mechanisms

Research conducted on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The study suggested that the compound activates caspase pathways involved in programmed cell death, indicating its potential as an anticancer therapeutic.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind to various biological receptors, influencing cellular processes. The piperidinylsulfonyl group enhances its solubility and bioavailability, facilitating its interaction with target proteins and enzymes. The acetyl group can modulate its reactivity and stability, contributing to its overall biological activity.

Comparación Con Compuestos Similares

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid can be compared with other indole derivatives, such as:

Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different functional groups.

Reserpine: An antihypertensive drug with an indole alkaloid structure.

Vincristine and Vinblastine: Anti-tumor drugs derived from indole alkaloids.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

Introduction

1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an indoline core, a piperidinylsulfonyl group, and an acetyl moiety. These structural elements contribute to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Properties

- Molecular Formula : C16H20N2O5S

- Molecular Weight : 352.41 g/mol

- CAS Number : 1086652-58-5

The compound's synthesis typically involves the Fischer Indole synthesis or Bartoli Indole synthesis methods, leading to the formation of the indoline core followed by sulfonylation and acetylation steps .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM |

| Escherichia coli | 31.25 - 125 µM |

| Candida albicans | 62.5 - 125 µM |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cells, particularly those derived from breast cancer lines. The mechanism appears to involve inhibition of tubulin polymerization, a critical process for cell division.

Case Study: Apoptotic Induction

In a study evaluating various indole derivatives, this compound exhibited an EC50 value of approximately 0.1 µM in caspase activation assays using T47D breast cancer cells. This indicates a potent apoptotic effect compared to other tested compounds .

Antiviral Activity

Recent investigations have highlighted the compound's antiviral properties, particularly against HIV. Its structural features allow it to bind effectively to viral enzymes, inhibiting their activity.

Table 2: Antiviral Activity Summary

| Virus | IC50 (µM) |

|---|---|

| HIV-1 Integrase | 0.13 - 6.85 |

| Influenza Virus | TBD |

The binding conformation analysis revealed that the indole core and carboxylic group chelate essential metal ions within the active sites of viral enzymes, enhancing inhibitory effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The indoline core allows binding to various biological receptors.

- Enzyme Inhibition : The piperidinylsulfonyl group enhances solubility and bioavailability, facilitating interactions with target proteins and enzymes.

- Modulation of Cellular Processes : The acetyl group influences reactivity and stability, contributing to overall biological activity.

Propiedades

IUPAC Name |

1-acetyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-11(19)18-14-6-5-13(9-12(14)10-15(18)16(20)21)24(22,23)17-7-3-2-4-8-17/h5-6,9,15H,2-4,7-8,10H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSGKLWQZVWMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.